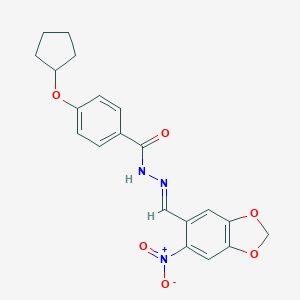![molecular formula C13H11Cl2N5O3S B454489 N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea](/img/structure/B454489.png)
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline.
Carbamothioylation: The reaction of 4-chloro-2-nitroaniline with a suitable isothiocyanate to form the carbamothioyl derivative.
Pyrazole Formation: The cyclization of the carbamothioyl derivative with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine.
Substitution: Nucleophilic substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups may also facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Shares the nitro and chloro groups but lacks the pyrazole and carbamothioyl functionalities.
4-chloro-2-nitrophenyl isocyanate: Contains the nitro and chloro groups but differs in the presence of the isocyanate group.
4-chloro-2-nitrophenyl disulfide: Similar in having the nitro and chloro groups but includes a disulfide linkage.
Uniqueness
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrazole ring and carbamothioyl group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Properties
Molecular Formula |
C13H11Cl2N5O3S |
|---|---|
Molecular Weight |
388.2g/mol |
IUPAC Name |
4-chloro-N-[(4-chloro-2-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11Cl2N5O3S/c1-6-10(15)11(19(2)18-6)12(21)17-13(24)16-8-4-3-7(14)5-9(8)20(22)23/h3-5H,1-2H3,(H2,16,17,21,24) |
InChI Key |
MZRFMRFDXODGMB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454407.png)
![N-cycloheptyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B454409.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454412.png)


![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454420.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454421.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454422.png)


![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454428.png)
![5-[N-(2-hydroxy-3,5-diisopropylbenzoyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454429.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454431.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B454432.png)
